3-Hydroxy-3-methylpent-4-enoic Acid (CAS 38004-74-9): Physicochemical Profiling, Synthetic Methodologies, and Biosynthetic Applications
3-Hydroxy-3-methylpent-4-enoic Acid (CAS 38004-74-9): Physicochemical Profiling, Synthetic Methodologies, and Biosynthetic Applications
Executive Summary
3-Hydroxy-3-methylpent-4-enoic acid (CAS 38004-74-9) is a branched-chain, unsaturated β -hydroxy carboxylic acid. Structurally characterized by a terminal alkene, a tertiary alcohol, and a carboxylic acid moiety, it serves as a highly versatile building block in organic synthesis and a critical structural analog in biochemical research. Historically, this compound and its derivatives played a pivotal role in elucidating the mevalonate pathway, specifically in early isotopic tracer studies mapping the biosynthesis of squalene and cholesterol .
This technical whitepaper provides an authoritative overview of its physicochemical properties, structural reactivity, validated synthetic workflows, and analytical characterization protocols. It is designed for researchers and drug development professionals requiring rigorous, self-validating methodologies for handling and analyzing this specific β -hydroxy acid.
Molecular & Physicochemical Profiling
Understanding the physical parameters of 3-hydroxy-3-methylpent-4-enoic acid is critical for predicting its behavior in solvent systems, chromatographic matrices, and biological assays. The presence of both a hydrogen-bond donor/acceptor (hydroxyl) and an acidic proton (carboxyl) significantly influences its polarity and thermal stability .
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Source |
| IUPAC Name | 3-hydroxy-3-methylpent-4-enoic acid | Standardized |
| CAS Registry Number | 38004-74-9 | Chemical Abstracts Service |
| Molecular Formula | C₆H₁₀O₃ | Elemental Analysis |
| Molecular Weight | 130.14 g/mol | Computed |
| Exact Mass | 130.062994 Da | High-Resolution MS[1] |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | Computed[1] |
| XLogP3 | -0.1 | Computed (Hydrophilic)[1] |
| SMILES | CC(O)(CC(O)=O)C=C | Structural Identifier[1] |
| Predicted Boiling Point | ~260–280 °C (Decomposes) | Predictive Modeling |
| Predicted Density | ~1.15 g/cm³ | Predictive Modeling |
| pKa (Carboxylic Acid) | ~4.5 | Estimated based on β -hydroxy acids |
Note: Due to the β -hydroxy acid motif, the compound is thermally labile at elevated temperatures, prone to dehydration to form conjugated dienes.
Structural Chemistry & Mechanistic Reactivity
The reactivity profile of 3-hydroxy-3-methylpent-4-enoic acid is governed by three orthogonal functional groups:
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The Terminal Alkene (C4-C5): Susceptible to electrophilic additions, epoxidations, and olefin cross-metathesis. It serves as a prime handle for extending the carbon framework.
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The Tertiary Alcohol (C3): Highly sterically hindered but prone to acid-catalyzed dehydration. Because the resulting double bond can conjugate with either the existing C4-C5 alkene or the C1 carbonyl, dehydration must be strictly avoided during isolation.
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The Carboxylic Acid (C1): Readily undergoes esterification, amidation, and salt formation.
Synthetic Methodologies: The Regioselective Reformatsky Approach
The classical and most reliable synthesis of 3-hydroxy-3-methylpent-4-enoic acid utilizes a Reformatsky reaction between methyl vinyl ketone and methyl bromoacetate, followed by saponification .
Causality in Experimental Design
Methyl vinyl ketone is an α,β -unsaturated ketone. Standard organolithium or Grignard reagents often result in unwanted 1,4-conjugate addition or rapid polymerization of the enone. The Reformatsky reagent (an organozinc halide) is a "softer" nucleophile that remarkably exhibits high regioselectivity for 1,2-addition over 1,4-addition, yielding the desired tertiary allylic alcohol exclusively.
Protocol: Step-by-Step Reformatsky Synthesis
This protocol is designed as a self-validating system to ensure high yield and prevent thermal degradation.
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Zinc Activation: Suspend 20 g of zinc dust in 100 mL of anhydrous benzene (or THF for modern adaptations). Add 0.5 mL of 1,2-dibromoethane and heat to reflux for 5 minutes.
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Causality: Zinc dust is naturally coated with a passivating zinc oxide (ZnO) layer. 1,2-dibromoethane scrubs this layer, exposing the highly reactive pure metal lattice required for efficient oxidative addition.
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Reagent Addition: Remove from heat. Dropwise add a mixture of methyl vinyl ketone (18.6 g) and methyl bromoacetate (38.0 g) over 30 minutes to maintain a gentle reflux.
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Causality: Controlling the exothermic formation of the zinc enolate prevents the thermal polymerization of the highly reactive methyl vinyl ketone.
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Reaction & Quench: Reflux the mixture for 1 hour. Cool to 0 °C and quench with cold 10% H₂SO₄.
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Validation Check: The complete dissolution of the zinc metal and the formation of a clear biphasic system validate the completion of the organometallic phase.
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Saponification: Isolate the organic layer, concentrate under reduced pressure, and dissolve the resulting methyl 3-hydroxy-3-methylpent-4-enoate in 38 mL of 1N methanolic KOH. Stir at 20 °C for 48 hours.
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Acidification & Isolation: Carefully acidify the solution with methanolic HCl at 0 °C. Filter off the precipitated KCl and distill the residue under high vacuum to yield the pure acid.
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Validation Check: TLC (Hexane:EtOAc 7:3) must show a single spot with an Rf lower than the ester intermediate. The spot should stain immediately with KMnO₄, confirming the preservation of the terminal alkene.
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Caption: Workflow of the regioselective Reformatsky synthesis of 3-hydroxy-3-methylpent-4-enoic acid.
Biological Relevance: Terpene and Squalene Biosynthesis
During the mid-20th century, the discovery of mevalonic acid (3,5-dihydroxy-3-methylpentanoic acid) revolutionized the understanding of cholesterol biosynthesis. 3-Hydroxy-3-methylpent-4-enoic acid was synthesized and utilized as a structural analog to probe the enzymatic mechanisms of the mevalonate pathway. Researchers utilized radiolabeled variants (e.g., ¹⁴C-labeled) to determine if the terminal alkene could act as a direct precursor or intermediate in the formation of squalene, the linear triterpene precursor to all steroids .
Caption: Structural relationship of CAS 38004-74-9 to the mevalonate-cholesterol biosynthesis pathway.
Analytical Characterization Workflows
Protocol: GC-MS Profiling via TMS Derivatization
Analyzing β -hydroxy acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge. The high temperatures of the GC injection port (>200 °C) cause rapid thermal dehydration of the tertiary alcohol, leading to the detection of conjugated diene artifacts rather than the intact molecule.
Objective: Quantify and confirm the structural integrity of 3-hydroxy-3-methylpent-4-enoic acid without thermal degradation.
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Sample Preparation: Dissolve 1.0 mg of the analyte in 100 µL of anhydrous pyridine.
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Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, accelerating the silylation reaction.
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Internal Standard Addition: Add 10 µL of a 1 mg/mL solution of undecanoic acid.
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Validation Check: Undecanoic acid serves as a retention time and quantification reference to validate the efficiency of the derivatization process.
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Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate the sealed vial at 60 °C for 30 minutes.
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Causality: BSTFA replaces the active protons (-OH and -COOH) with trimethylsilyl (TMS) groups. The 1% TMCS increases the silylating power, ensuring complete derivatization of the sterically hindered tertiary alcohol at C3. This eliminates hydrogen bonding, increases volatility, and confers absolute thermal stability.
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Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Inlet temperature: 250 °C.
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Data Validation: Monitor for the di-TMS derivative ( m/z corresponding to [M−CH3]+ of the fully silylated compound). The strict absence of a mono-TMS dehydrated peak confirms 100% derivatization efficiency and zero thermal breakdown in the inlet.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12429748, 3-Hydroxy-3-methylpent-4-enoic acid". PubChem. URL:[Link]
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Cornforth, J. W., Cornforth, R. H., Popják, G., & Gore, I. Y. (1957). "Studies on the biosynthesis of cholesterol. 5. Biosynthesis of squalene from DL-3-hydroxy-3-methyl [2-14C] pentano-5-lactone." Biochemical Journal, 66(1), 10-20. URL:[Link]
